molecular formula C14H29ClO2Si B1586314 Methyl 11-(chlorodimethylsilyl)undecanoate CAS No. 53749-38-5

Methyl 11-(chlorodimethylsilyl)undecanoate

Cat. No.: B1586314
CAS No.: 53749-38-5
M. Wt: 292.91 g/mol
InChI Key: ZTVPSFFFPDOOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-(chlorodimethylsilyl)undecanoate is an organosilicon compound with the molecular formula C14H29ClO2Si and a molecular weight of 292.91 g/mol. This compound is notable for its unique chemical structure, which includes a chlorodimethylsilyl group attached to an undecanoate chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(chlorodimethylsilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid methyl ester with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 11-(chlorodimethylsilyl)undecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silyl ethers or silylamines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol and hydrochloric acid.

    Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base like triethylamine and an anhydrous solvent such as tetrahydrofuran.

    Hydrolysis: Conducted using aqueous acid or base at elevated temperatures.

    Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Silyl Ethers and Silylamines: Formed from substitution reactions.

    Silanol and Hydrochloric Acid: Products of hydrolysis.

    Carboxylic Acid: Resulting from oxidation of the methyl ester group.

Scientific Research Applications

Methyl 11-(chlorodimethylsilyl)undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in modifying biomolecules and enhancing their stability.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of specialty polymers and coatings, where its unique properties can enhance product performance.

Comparison with Similar Compounds

  • Methyl 11-(dimethylsilyl)undecanoate
  • Methyl 11-(trimethylsilyl)undecanoate
  • Methyl 11-(methyldichlorosilyl)undecanoate

Comparison: Methyl 11-(chlorodimethylsilyl)undecanoate is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to other similar compounds. For instance, Methyl 11-(trimethylsilyl)undecanoate lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, Methyl 11-(methyldichlorosilyl)undecanoate has two chlorine atoms, which can lead to different reactivity patterns and potential for cross-linking .

Properties

IUPAC Name

methyl 11-[chloro(dimethyl)silyl]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPSFFFPDOOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202022
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53749-38-5
Record name 10-(Carbomethoxy)decyldimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53749-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(Carbomethoxy)decyldimethylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 11-(chlorodimethylsilyl)undecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 11-(chlorodimethylsilyl)undecanoate
Reactant of Route 3
Methyl 11-(chlorodimethylsilyl)undecanoate
Reactant of Route 4
Methyl 11-(chlorodimethylsilyl)undecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 11-(chlorodimethylsilyl)undecanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 11-(chlorodimethylsilyl)undecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.